molecular formula C24H41NaO3S B14149767 Sodium p-octadecylbenzenesulfonate CAS No. 109027-47-6

Sodium p-octadecylbenzenesulfonate

Cat. No.: B14149767
CAS No.: 109027-47-6
M. Wt: 432.6 g/mol
InChI Key: ZHEYHJKQRUXIIV-UHFFFAOYSA-M
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Description

Sodium p-Octadecylbenzenesulfonate (CAS 109027-47-6) is a high molecular weight anionic surfactant with the molecular formula C 24 H 41 NaO 3 S and a molecular weight of 432.64 g/mol . This compound features an 18-carbon alkyl chain attached to a benzene sulfonate group, giving it a unique amphiphilic structure that is valuable for researching self-assembling systems and complex micelle formations . Its long hydrophobic chain promotes strong intermolecular interactions and makes it an excellent subject for studying molecular aggregation behavior in surfactant mixtures, which is a key area in colloid and interface science . In research applications, this compound is primarily utilized to probe the mechanisms of molecular interaction in binary and ternary surfactant systems, often in combination with nonionic surfactants like octylphenol polyoxyethylene ether (OP-n) . These studies help scientists understand synergistic effects that lead to lower mixed critical micelle concentrations (cmc) and enhanced surface activity, which are critical for designing advanced cleaning formulations and industrial processes . Researchers also employ this surfactant in materials science for the templated synthesis of nanostructures and the stabilization of colloidal dispersions, leveraging its ability to form stable micelles and modify interfacial properties . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Safety data suggests handling with appropriate precautions, though comprehensive hazard information may be limited . From an environmental research perspective, studies on related anionic surfactants highlight the importance of investigating biodegradation pathways and ecological impacts, which is also relevant for this long-chain compound .

Properties

CAS No.

109027-47-6

Molecular Formula

C24H41NaO3S

Molecular Weight

432.6 g/mol

IUPAC Name

sodium;4-octadecylbenzenesulfonate

InChI

InChI=1S/C24H42O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)28(25,26)27;/h19-22H,2-18H2,1H3,(H,25,26,27);/q;+1/p-1

InChI Key

ZHEYHJKQRUXIIV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of P Octadecylbenzenesulfonate Analogues

Rational Design of Alkylbenzenesulfonate Architectures

General Established Synthetic Pathways for Sulfonates

The industrial production of linear alkylbenzene sulfonates, such as sodium p-octadecylbenzenesulfonate, follows a well-established multi-step synthetic pathway. wikipedia.org The process is designed for high-volume, cost-effective manufacturing. scholarsresearchlibrary.com

The primary route involves three main stages:

Alkylation : The synthesis begins with the Friedel-Crafts alkylation of benzene (B151609). In this step, benzene is reacted with a long-chain monoalkene (in this case, octadecene) in the presence of an acid catalyst. wikipedia.orgnih.gov Hydrogen fluoride (B91410) (HF) has traditionally been used as the catalyst, though modern processes, such as the Detal process, utilize solid acid catalysts like zeolites and metal oxides to mitigate the corrosion and environmental concerns associated with HF. nih.gov This reaction yields linear alkylbenzene (LAB). wikipedia.org

Sulfonation : The purified linear alkylbenzene is then sulfonated. This is typically achieved by reacting the LAB with sulfur trioxide (SO₃) to produce the corresponding alkylbenzene sulfonic acid. wikipedia.orgalfa-chemistry.com This reaction is exothermic and rapid. alfa-chemistry.com

Neutralization : The final step is the neutralization of the sulfonic acid with a base, most commonly sodium hydroxide (B78521) (NaOH), to produce the sodium salt of the alkylbenzene sulfonate. wikipedia.orgalfa-chemistry.com

Table 1: General Synthesis of Sodium Alkylbenzenesulfonate

StepReactantsCatalyst/ReagentProduct
Alkylation Benzene, Long-chain Alkene (e.g., Octadecene)Acid Catalyst (e.g., HF, Solid Acid)Linear Alkylbenzene (LAB)
Sulfonation Linear Alkylbenzene (LAB)Sulfur Trioxide (SO₃)Alkylbenzene Sulfonic Acid
Neutralization Alkylbenzene Sulfonic AcidSodium Hydroxide (NaOH)Sodium Alkylbenzenesulfonate

Exploration of Diazotization and Coupling Reactions in Sulfonate Synthesis

While not the primary method for producing bulk surfactants, diazotization and coupling reactions represent a versatile pathway for synthesizing specific, functionalized sulfonate-containing compounds. This process is central to the creation of azo dyes and other specialized aromatic molecules. slideshare.net

The synthesis involves two key steps:

Diazotization : A primary aromatic amine, such as sulfanilic acid, is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. slideshare.netorganic-chemistry.org These diazonium salts are useful intermediates in organic synthesis. organic-chemistry.orggoogle.com

Coupling : The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling agent—an electron-rich aromatic compound like a phenol (B47542) or an amine. slideshare.net This reaction forms an azo compound, linking the two aromatic rings through a nitrogen-nitrogen double bond (-N=N-). slideshare.net

This methodology allows for the precise placement of a sulfonate group within a larger, more complex molecular architecture. For instance, researchers have reported the synthesis of novel potassium salts of 4-substituted aminoazo-benzenesulfonic acids by reacting 4-sulfobenzenediazonium chloride with various cyclic amines. nih.gov These reactions can sometimes be complicated by side reactions or the insolubility of the diazonium salt, requiring procedural modifications to achieve high yields. nih.gov

Table 2: Example of Sulfonate Synthesis via Diazotization and Coupling

StepStarting MaterialReagent(s)Intermediate/ProductPurpose
Diazotization Sulfanilic Acid (an aromatic amine with a sulfonate group)Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)4-Sulfobenzenediazonium ChlorideFormation of a reactive diazonium salt. nih.gov
Azo Coupling 4-Sulfobenzenediazonium ChlorideAromatic Coupling Agent (e.g., a phenol or amine)Azo-coupled Sulfonated CompoundCreation of a complex functional molecule (e.g., a dye). slideshare.net

Functionalization and Derivatization Strategies for Tailored Properties

Beyond the initial synthesis, alkylbenzenesulfonates can be chemically modified to enhance their properties for specific analytical or industrial purposes. These strategies involve adding or altering functional groups on the molecule to fine-tune its behavior.

Chemical Derivatization for Enhanced Analytical Characteristics

The specific physicochemical properties of surfactants like this compound can make their analysis challenging. oup.com While methods like High-Performance Liquid Chromatography (HPLC) can often be used for direct determination, other powerful techniques require chemical modification. oup.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), offers very high efficiency for analyzing individual LAS homologues. oup.com However, because LAS are salts and are not sufficiently volatile for GC analysis, a derivatization step is required. oup.com This typically involves converting the non-volatile sulfonate group into a more volatile form, such as a methyl or ethyl ester, through reactions with appropriate reagents. This chemical conversion allows the compound to be vaporized and travel through the GC column for separation and detection.

Table 3: Analytical Methods and the Role of Derivatization for LAS

Analytical TechniqueDerivatization Required?Rationale
Gas Chromatography (GC) YesLAS is non-volatile; derivatization (e.g., esterification) is necessary to increase volatility for analysis. oup.com
High-Performance Liquid Chromatography (HPLC) No (Typically)HPLC separates components in a liquid mobile phase, accommodating non-volatile and polar compounds without derivatization. oup.com

Interfacial Phenomena and Surface Activity of Sodium P Octadecylbenzenesulfonate Systems

Micellar Aggregation and Self-Assembly Behavior

Temperature-Responsive Micelle Systems and Associated Viscoelastic Properties

The behavior of Sodium p-octadecylbenzenesulfonate in aqueous solutions is significantly influenced by temperature, which affects micellar structures and, consequently, the viscoelastic properties of the solution. While specific studies focusing exclusively on the C18 chain of this compound are limited, the general principles observed in linear alkylbenzene sulfonates (LAS) provide valuable insights.

In aqueous solutions, surfactants like this compound self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). The shape and size of these micelles are dependent on factors such as concentration, temperature, and the presence of salts. For linear alkylbenzene sulfonates, a decrease in temperature generally promotes the growth of micelles from spherical to more elongated, cylindrical, or wormlike structures. This is because at lower temperatures, the exchange of surfactant monomers between the micellar body and the end-caps of a wormlike micelle is slower, favoring micellar growth. pku.edu.cn

The entanglement of these elongated or wormlike micelles can lead to a significant increase in the solution's viscosity, imparting viscoelastic properties. In some specialized surfactant systems, this temperature-dependent structural transition can be very pronounced, leading to a shift from a low-viscosity fluid to a highly viscoelastic, gel-like state upon cooling. pku.edu.cn This transition is attributed to the crystallization of the wormlike micelles, a process that can be facilitated by strong intermolecular interactions, such as π-π stacking between aromatic groups in the surfactant molecules. pku.edu.cn While not specifically documented for this compound, its molecular structure, featuring a long C18 alkyl chain and a benzene (B151609) ring, suggests the potential for such temperature-responsive viscoelastic behavior. The long alkyl chain would enhance hydrophobic interactions, favoring self-assembly, while the aromatic ring could participate in intermolecular interactions.

The table below illustrates the general effect of temperature on the micellar structure of linear alkylbenzene sulfonate systems.

TemperatureMicellar StructureExpected Viscoelasticity
High Predominantly spherical or small rod-like micellesLow
Low Elongated, cylindrical, or wormlike micellesHigh

This table represents a generalized trend for linear alkylbenzene sulfonates based on available literature. Specific transition temperatures and viscoelastic properties for this compound would require empirical measurement.

Emulsification and Dispersion Science Applications

Emulsion Stability and Formation Mechanisms

This compound, as an anionic surfactant, is an effective emulsifying agent. Its amphiphilic nature, with a long hydrophobic octadecyl chain and a hydrophilic sulfonate group, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of an emulsion. semanticscholar.orgmdpi.com The formation of a stable emulsion involves the dispersion of one liquid phase into another in the form of droplets. The surfactant molecules arrange themselves at the interface, with their hydrophobic tails oriented towards the oil phase and their hydrophilic heads towards the water phase. This creates a protective film around the dispersed droplets, preventing them from coalescing. mdpi.comresearchgate.net

The stability of an emulsion is influenced by several factors, including the properties of the interfacial film and the repulsive forces between droplets. researchgate.netnih.gov The long C18 alkyl chain of this compound contributes to a more robust and cohesive interfacial film due to stronger van der Waals interactions between the hydrocarbon tails. This enhanced film strength provides a mechanical barrier to droplet coalescence. Furthermore, the anionic sulfonate head groups create a negative charge on the surface of the oil droplets in an oil-in-water emulsion. This leads to electrostatic repulsion between the droplets, further contributing to the stability of the emulsion. researchgate.net

Long-chain alkylbenzene sulfonates, such as those with C16 or C18 chains, are utilized in enhanced oil recovery (EOR) formulations, which underscores their ability to form stable emulsions under demanding reservoir conditions. onepetro.org

The general mechanisms contributing to emulsion stability by surfactants like this compound are summarized below:

Stabilization MechanismDescription
Reduction of Interfacial Tension The surfactant lowers the energy required to create new interfacial area, facilitating droplet formation.
Formation of an Interfacial Film Surfactant molecules form a physical barrier around the dispersed droplets, hindering coalescence.
Electrostatic Repulsion The charged head groups of the ionic surfactant create repulsive forces between droplets of the same charge.

Microemulsion and Miniemulsion Systems in Polymerization Research

Miniemulsion polymerization is a technique used to produce polymer latexes with particles that are a direct replica of the initial monomer droplets. This is achieved by creating a stable sub-micron monomer-in-water emulsion, which is then polymerized. The stability of these miniemulsions is critical and is typically achieved by using a combination of a surfactant and a co-stabilizer (or hydrophobe). The surfactant, like an alkylbenzene sulfonate, adsorbs at the droplet interface to prevent coalescence, while the co-stabilizer, a highly water-insoluble compound, is added to the monomer phase to inhibit Ostwald ripening (the diffusion of monomer from smaller to larger droplets).

Microemulsion polymerization, on the other hand, starts with a thermodynamically stable, transparent oil-in-water microemulsion. These systems are formed spontaneously with a high concentration of surfactant and sometimes a co-surfactant. The resulting polymer particles are typically much smaller than those produced by conventional emulsion or miniemulsion polymerization.

Although specific examples with this compound are lacking, its shorter-chain homologue, sodium dodecylbenzene (B1670861) sulfonate (SDBS), is known to be used in such polymerization systems. The choice of surfactant can influence particle size and polymerization kinetics. The long hydrophobic chain of this compound would likely have a significant impact on the partitioning of the surfactant and the stability of the monomer droplets, but detailed studies are needed to elucidate its specific effects.

Foaming Characteristics and Foam Stability Investigations

Alkylbenzene sulfonates are well-known for their foaming properties, which are critical in applications such as detergents and fire-fighting foams. researchgate.net The foaming ability of a surfactant solution refers to the volume of foam it can generate, while foam stability relates to the persistence of that foam over time. researchgate.net

The long C18 alkyl chain of this compound is expected to have a pronounced effect on its foaming characteristics. Generally, increasing the length of the hydrophobic alkyl chain in a surfactant series can lead to more stable foams. google.com This is because the longer chains result in stronger intermolecular cohesive forces within the adsorbed surfactant film at the air-water interface. These stronger interactions enhance the resilience and mechanical strength of the foam lamellae (the thin liquid films between bubbles), making them more resistant to rupture. google.com

However, the relationship between chain length and foaming is not always straightforward. Factors such as the surfactant's solubility and its critical packing parameter also play a role. Very long alkyl chains can lead to decreased water solubility, which might negatively impact foaming performance, particularly at lower temperatures.

The stability of foams generated from alkylbenzene sulfonates can be influenced by various factors, including concentration, temperature, water hardness, and the presence of foam stabilizers. google.comresearchgate.net For instance, the presence of calcium ions in hard water can interact with the anionic sulfonate groups, which can affect foam properties. researchgate.net In some formulations, foam stabilizers are added to enhance the longevity of the foam. google.com

The table below provides a qualitative comparison of expected foaming properties based on alkyl chain length for linear alkylbenzene sulfonates.

PropertyShorter Alkyl Chain (e.g., C12)Longer Alkyl Chain (e.g., C18)
Foamability Generally highMay be slightly lower due to slower diffusion to the interface
Foam Stability ModerateExpected to be higher due to stronger intermolecular forces in the foam film
Effect of Water Hardness Can be sensitive, leading to precipitationMay show similar or increased sensitivity

This table is based on general trends for linear alkylbenzene sulfonates. The specific performance of this compound would depend on the precise formulation and conditions.

Colloid Science and Interaction with Dispersed Systems

Colloidal Stabilization and Destabilization Mechanisms

The stability of colloidal systems, particularly hydrophobic colloids, is largely governed by the electrical double layer and the resulting zeta potential. aquavarra.ie The addition of electrolytes, such as sodium p-octadecylbenzenesulfonate, can significantly influence this stability. aquavarra.ie By increasing the ionic strength of the dispersing medium, the thickness of the double layer is reduced. aquavarra.ie Furthermore, the adsorption of ions of opposite charge onto the colloid can neutralize its surface charge, leading to a reduction in the zeta potential and potentially causing coagulation. aquavarra.ie

Interactions with Inorganic and Organic Particulate Systems

This compound exhibits distinct interaction behaviors with a range of particulate systems, from engineered nanomaterials to naturally occurring mineral surfaces.

The surface of nanodiamonds (NDs) can be functionalized through various chemical reactions to enhance their dispersity and utility in biological and other applications. nih.gov One common method involves the oxidation of the ND surface to introduce carboxyl (COOH) groups. nih.gov These groups provide a platform for further functionalization. nih.gov While direct reactions with this compound are not explicitly detailed in the provided context, the principles of surface modification are relevant. For instance, hydroxylated NDs can react with alkyl chlorides in the presence of a strong base like sodium hydride (NaH) to form ether bonds. nih.govresearchgate.net This demonstrates the potential for attaching long-chain molecules to the ND surface. Non-covalent methods, such as the physical adsorption of molecules via electrostatic interactions, are also employed. researchgate.net

The adsorption of linear alkylbenzene sulfonates, a class to which this compound belongs, onto mineral surfaces like montmorillonite (B579905) is a critical process affecting their environmental fate and transport. nih.gov Studies on the closely related sodium dodecylbenzene (B1670861) sulfonate (SDBS) reveal that its sorption is significantly influenced by the exchangeable cations present in the montmorillonite. nih.gov

Specifically, SDBS shows significant adsorption on montmorillonite saturated with calcium ions (Ca²⁺), but very little on sodium-saturated (Na⁺) montmorillonite. nih.gov The presence of sodium chloride (NaCl) has been observed to enhance the amount of SDBS sorbed by Ca²⁺-montmorillonite. nih.gov Interestingly, X-ray diffraction (XRD) analysis indicates no significant intercalation of SDBS into the interlayer spaces of Ca²⁺-montmorillonite. nih.govnih.gov This suggests that the primary mechanism for the removal of SDBS from the solution is the precipitation of the dodecylbenzene sulfonate anion (DBS⁻) with Ca²⁺ ions that are released from the montmorillonite through cation exchange. nih.gov

Both surface adsorption and interlayer adsorption can occur simultaneously when montmorillonite is in an SDBS solution. nih.gov The adsorption process can be modeled by pseudo-second-order kinetics. nih.govresearchgate.net The surface of montmorillonite becomes rougher after SDBS adsorption, and as the concentration of SDBS increases, the interlayer spacing available for adsorption decreases due to the repulsion of interlayer water. nih.govresearchgate.net

Table 1: Adsorption Characteristics of Sodium Dodecylbenzene Sulfonate (SDBS) on Montmorillonite

Parameter Observation Reference
Effect of CationSignificant adsorption on Ca²⁺-montmorillonite, little on Na⁺-montmorillonite. nih.gov
Effect of NaClEnhances SDBS sorption on Ca²⁺-montmorillonite. nih.gov
IntercalationNo significant intercalation into Ca²⁺-montmorillonite interlayers observed via XRD. nih.govnih.gov
Adsorption MechanismPrimarily precipitation with Ca²⁺ released from montmorillonite. nih.gov
Surface MorphologyMontmorillonite surface becomes rougher after SDBS adsorption. nih.govresearchgate.net
Adsorption KineticsConforms to a pseudo-second-order kinetic model. nih.gov

Rheological Behavior of this compound Dispersions

The presence of this compound can significantly alter the flow properties of complex fluids and hydrocarbon systems.

Studies on similar polyelectrolytes, such as sodium polystyrenesulfonate (NaPSS), in aqueous salt solutions provide insights into the potential rheological behavior of this compound dispersions. polyelectrolyte.sciencepsu.edu For polyelectrolytes, the specific viscosity typically decreases with the addition of salt at low concentrations due to the screening of electrostatic repulsions along the polymer chain. polyelectrolyte.sciencepsu.edu However, at very high salt concentrations, an unexpected and rapid increase in specific viscosity can occur. polyelectrolyte.sciencepsu.edu This indicates that the addition of salt modifies the system in ways beyond simply decreasing the electrostatic screening length. polyelectrolyte.sciencepsu.edu Small-angle neutron scattering (SANS) experiments have shown that the polymer chain size actually decreases with increasing salt concentration, meaning the viscosity increase is not due to chain expansion. polyelectrolyte.sciencepsu.edu

In the context of hydrocarbon systems, the rheological properties are critical. While direct data for this compound is not provided in the search results, the behavior of similar surfactants is informative. Some polyelectrolyte solutions exhibit strong shear thickening behavior beyond a critical shear stress, which is reminiscent of shear-induced gelation. polyelectrolyte.sciencepsu.edu This phenomenon has been observed to be instantaneously reversible. polyelectrolyte.science Such behavior could have significant implications for the flow dynamics in hydrocarbon systems, where changes in shear rate are common.

Table 2: Rheological Behavior of a Model Polyelectrolyte (Sodium Polystyrenesulfonate) in Aqueous Salt Solutions

Condition Observed Rheological Effect Reference
Low Salt ConcentrationSpecific viscosity decreases with added salt. polyelectrolyte.sciencepsu.edu
High Salt ConcentrationSpecific viscosity rapidly increases with added salt. polyelectrolyte.sciencepsu.edu
High Shear StressStrong, reversible shear thickening (shear-induced gelation) observed beyond a critical stress. polyelectrolyte.sciencepsu.edu

Advanced Research Applications and Performance Enhancement

Mechanistic Studies in Enhanced Oil Recovery (EOR)

Long-chain alkylbenzene sulfonates are noted for their role in chemical EOR processes, where the length of the alkyl chain can significantly influence recovery efficiency. Generally, longer alkyl chains are favored for EOR applications. onepetro.org

Interfacial Tension Reduction in Oil-Water Systems for EOR

Wettability Alteration of Reservoir Rocks

The ability of a surfactant to alter the wettability of reservoir rock from oil-wet to water-wet is another crucial factor in enhancing oil recovery. This alteration can improve the spontaneous imbibition of water into the rock matrix, displacing oil. While studies have been conducted on the wettability alteration properties of other alkylbenzene sulfonates, specific data for the octadecyl variant is not available.

Crude Oil Emulsification for Flow Improvement

Surfactants can emulsify crude oil, reducing its viscosity and improving its flow through the reservoir and pipelines. The emulsification capabilities are dependent on the surfactant's structure. Salts of polynuclear aromatic sulfonic acids have been investigated for their demulsification properties, which is the reverse process. google.com Detailed studies on the emulsification of crude oil specifically by sodium p-octadecylbenzenesulfonate are not present in the reviewed literature.

Anti-Adsorption Performance and Chromatographic Separation in Porous Media

A significant challenge in chemical EOR is the adsorption of surfactants onto the reservoir rock, which can lead to a loss of the chemical's effectiveness. The adsorption characteristics are influenced by the surfactant's molecular structure. For instance, linear alkylbenzene sulfonates with the benzenesulfonic group in external positions of the alkyl chain have shown higher adsorption on carbonate materials. onepetro.org Studies on macroporous adsorbent resins have been used to evaluate the removal of related surfactants like SDBS from aqueous solutions, indicating that hydrophobic interactions play a key role in the adsorption process. researchgate.netmdpi.com However, specific anti-adsorption data for this compound is not documented in the available research.

Development of Wax Inhibitor Compositions for Petroleum Fluids

Paraffin wax deposition can be a significant issue in petroleum production. Chemical inhibitors are used to prevent wax crystal growth. A patent for wax inhibitor compositions has mentioned octadecyl benzene (B151609) sulfonate as a potential anionic surfactant that could be used in such formulations. google.com This suggests a potential application for this compound in flow assurance.

Contributions to Advanced Materials Science and Engineering

The use of alkylbenzene sulfonates extends to materials science, often in the context of creating polymer composites or functionalizing nanomaterials. For example, SDBS has been used to stabilize dispersions of graphene nanoflakes and suspend carbon nanotubes. While these applications highlight the potential of this class of surfactants, specific research detailing the contributions of this compound to advanced materials science and engineering is not currently available.

Role in Heterophase Polymerization Processes

Heterophase polymerization, particularly emulsion polymerization, is a critical industrial process for producing synthetic latexes and polymer dispersions. In these systems, surfactants are essential for both initiating the reaction and stabilizing the final product. This compound, as an anionic surfactant, plays a multifaceted role in these processes.

The primary functions of an alkylbenzene sulfonate surfactant in emulsion polymerization include:

Reduction of Interfacial Tension: The surfactant decreases the interfacial tension between the water-insoluble monomer and the continuous aqueous phase. nih.gov

Micelle Formation: Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. These micelles encapsulate the monomer, creating nanoreactors where polymerization is initiated by a water-soluble initiator. wikipedia.org

Particle Stabilization: As polymer chains grow, they form latex particles. The surfactant adsorbs onto the surface of these newly formed polymer particles. pcc.eu The negatively charged sulfonate head groups orient towards the water phase, creating an electrostatic repulsion that prevents the particles from coagulating, thus ensuring the stability of the latex dispersion. wikipedia.orgpcc.eu

The length of the alkyl chain significantly influences the surfactant's performance. The long C18 hydrophobic tail of this compound results in a very low CMC compared to shorter-chain surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS). This property can be advantageous for creating smaller, more numerous polymer particles, which can influence the final properties of the polymer, such as film formation and adhesive strength. While specific research on the C18 variant is limited, studies on related compounds show that the choice of surfactant is critical for controlling particle size and emulsion stability. google.com The general mechanism relies on the diffusion of monomer from larger droplets into the surfactant micelles where polymerization occurs, leading to the growth of stable polymer particles. wikipedia.org

Table 1: Functional Roles of Surfactants in Emulsion Polymerization

Stage of Polymerization Role of this compound (as an Anionic Surfactant) Mechanism Citation
Initial Stage (Nucleation) Formation of monomer-swollen micelles The amphiphilic molecules aggregate to form micelles that solubilize monomer molecules from the aqueous phase. wikipedia.org
Polymerization Loci Provides sites for polymerization initiation Water-soluble free radicals penetrate the micelles and initiate the polymerization of the contained monomer. wikipedia.org
Particle Growth & Stability Stabilization of growing polymer particles Adsorbs onto the particle surface, providing electrostatic repulsion between particles to prevent agglomeration. pcc.eu
Final Product Ensures dispersion stability Maintains the polymer particles in a stable dispersed state in the final latex product. google.com

Fabrication of Hybrid Materials and Composites

The creation of hybrid materials and composites, where different materials like polymers and inorganic fillers are combined, often faces the challenge of incompatibility between the components. Surfactants such as this compound can act as crucial compatibilizers or dispersing agents in these systems.

The role of this surfactant in fabricating hybrid materials stems from its amphiphilic nature:

Surface Modification of Fillers: In polymer-nanoparticle composites, inorganic fillers (e.g., clays, silica, metal oxides) often agglomerate within the polymer matrix, leading to poor mechanical properties. This compound can be used to treat the surface of these fillers. Its hydrophilic sulfonate head can adsorb onto the filler surface, while its long, hydrophobic octadecyl tail can entangle with the polymer chains. This molecular bridge improves the dispersion of the filler and enhances the interfacial adhesion between the polymer and the filler.

Dispersing Agent: Due to their emulsifying and dispersing properties, linear alkylbenzene sulfonates are used in complex formulations. nih.gov This principle is applied in creating polymer composites, where the surfactant helps to achieve a homogeneous distribution of a dispersed phase within a continuous polymer matrix, which is essential for achieving desired physical and mechanical properties. researchgate.net

Template for Porous Materials: In some advanced synthesis methods, surfactant micelles can act as templates. By polymerizing a matrix around these ordered structures and subsequently removing the surfactant, porous materials with controlled pore sizes can be fabricated.

While direct studies specifying this compound are not prevalent, the use of sulfonate-containing compounds and other surfactants in creating functional composites is well-documented. For instance, sulfonate-grafted polymers are used to create polyelectrolyte membranes for various applications. mdpi.com Similarly, surfactants like sodium dodecyl sulfate (B86663) (SDS) have been used to coat nanoparticles to improve their dispersion in polymer composite membranes. researchgate.net The long alkyl chain of the C18 variant would offer strong hydrophobic interactions, making it particularly suitable for compatibilizing fillers in non-polar polymer matrices.

Fundamental Insights into Detergency Mechanisms (Academic Inquiry)

Academic research into the detergency of linear alkylbenzene sulfonates (LAS), including this compound, focuses on the fundamental physicochemical processes that govern soil removal. Detergency is a complex process involving the surfactant's interaction with the soil, the substrate (e.g., fabric), and the washing medium.

Key areas of academic inquiry include:

Adsorption and Micellization: The fundamental action of a detergent is to lower the surface tension of water and the interfacial tension between the soil and the substrate. This is achieved through the adsorption of surfactant molecules at these interfaces. Above the CMC, LAS molecules form micelles that can encapsulate oily and particulate soils, lifting them from a surface and dispersing them into the wash water. pcc.eu

Interaction with Soil Components: Research has shown that LAS has a strong affinity for certain soil components. A study on LAS interaction with agricultural soils found that the surfactant sorbed 10 to 100 times more strongly to iron oxides than to the bulk soil. nih.gov This indicates that the sulfonate head group interacts powerfully with inorganic, polar soil particles, which is a key mechanism for their removal.

Effect of Molecular Structure: The molecular structure of the surfactant is paramount. Academic studies compare different surfactant types, such as alkyl sulfates and alkyl sulfonates. The charge distribution in the sulfonate head group differs from that of a sulfate group, which can affect its interaction with polymers and other substances. researchgate.net The long C18 alkyl tail of this compound provides strong hydrophobicity, making it effective at removing greasy, non-polar soils.

Influence of Electrolytes: The presence of salts (electrolytes) in water significantly affects detergency. Salts can lower the CMC of anionic surfactants and reduce the electrostatic repulsion between the negatively charged surfactant head groups. ncsu.edu This allows for more compact micelle formation and can enhance cleaning performance, a phenomenon actively studied to optimize detergent formulations. ncsu.edu

Table 2: Research Findings on Linear Alkylbenzene Sulfonate (LAS) Soil Interactions

Research Focus Key Finding Implication for Detergency Mechanism Citation
Sorption to Soil Minerals Sorption of LAS to iron oxides is 10 to 100 times stronger than to whole agricultural soils. Demonstrates a strong, targeted interaction between the sulfonate head group and inorganic soil components, facilitating their removal. nih.gov
Biodegradation in Soil LAS is readily degradable under aerobic conditions but is persistent under anaerobic conditions. While not a cleaning mechanism, it's a critical aspect of its environmental fate, studied alongside its functional properties. oup.com
Effect of Salts Addition of inorganic salts like sodium sulfate tends to decrease the critical micelle concentration (CMC) of anionic surfactants. Lowering the CMC means the surfactant becomes effective at a lower concentration, which can improve efficiency. ncsu.edu
Synergism Anionic surfactants like LAS show synergistic cleaning effects when combined with non-ionic surfactants. The combination can lead to the formation of mixed micelles with superior soil removal capabilities compared to either surfactant alone. pcc.eu

Advanced Analytical and Spectroscopic Characterization of Sodium P Octadecylbenzenesulfonate

Chromatographic and Separation Techniques

Chromatographic techniques are indispensable for the separation and analysis of Sodium p-octadecylbenzenesulfonate from complex mixtures and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound. Reversed-phase HPLC is a common mode employed for this purpose. A polymer-based column, such as the Shodex RSpak DE-213, is suitable for the analysis of linear alkylbenzene sulfonates, allowing for the separation of homologs based on their alkyl chain length without separating isomers. shodex.com

Method parameters can be optimized for efficient analysis. For instance, an isocratic elution with a mobile phase consisting of acetonitrile and water is often effective. shodex.com For enhanced separation and detection, especially when coupled with a mass spectrometer, a salt like sodium perchlorate can be added to the mobile phase. researchgate.net UV detection is commonly performed at a wavelength of 280 nm, where the benzene (B151609) ring of the sulfonate exhibits strong absorbance. researchgate.net For applications requiring faster analysis times, Ultra-High-Performance Liquid Chromatography (UPLC) methods can be developed using columns with smaller particle sizes (e.g., 3 µm). sielc.com

Table 1: Illustrative HPLC Method Parameters for Sodium Alkylbenzene Sulfonate Analysis

Parameter Condition
Column Polymer-based reversed-phase (e.g., Shodex RSpak DE-213) shodex.com or Anion Exchange (e.g., Thermo Hypersil Sax) researchgate.net
Mobile Phase Acetonitrile/Water (40/60 v/v) with 0.05 M Sodium Perchlorate researchgate.net
Elution Isocratic shodex.comresearchgate.net
Flow Rate 1.5 mL/min researchgate.net
Detection UV at 280 nm researchgate.net or Mass Spectrometry
Temperature Ambient

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of the synthesis of this compound. libretexts.org This technique allows for the qualitative assessment of the consumption of reactants and the formation of the product over time. libretexts.org

To monitor a reaction, a TLC plate is spotted with three lanes: the starting material (e.g., octadecylbenzene), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. libretexts.orgrochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org Visualization of the spots can be achieved using UV light, as the aromatic ring in the compound is UV-active. libretexts.orglibretexts.org

Spectroscopic and Elemental Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic transitions within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural elucidation of this compound by identifying its characteristic functional groups. The FTIR spectrum of a similar compound, sodium dodecylbenzene (B1670861) sulfonate (SDBS), reveals key absorption peaks that are also expected for this compound. researchgate.net

Key vibrational bands include those arising from the C-H stretching of the octadecyl chain, typically observed in the 2850-2960 cm⁻¹ region. researchgate.net Vibrations associated with the benzene ring are expected around 1646 cm⁻¹. researchgate.net The presence of the sulfonate group (SO₃⁻) is confirmed by strong absorption peaks, particularly the ionic sulfonate group peak which is observed around 1163 cm⁻¹. researchgate.net FTIR can also be employed to study the interactions of this compound with other molecules or surfaces by observing shifts in these characteristic peak positions. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Alkylbenzene Sulfonates

Wavenumber (cm⁻¹) Assignment
2850 - 2960 C-H stretching (alkyl chain) researchgate.net
~1646 Benzene ring vibration researchgate.net
~1163 Ionic sulfonate (SO₃⁻) group researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration and Adsorption Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for determining the concentration of this compound in solution and for conducting adsorption studies. nih.gov The technique is based on the principle that the aromatic ring of the molecule absorbs UV light at specific wavelengths. researchgate.net

For quantitative analysis, the absorbance of a solution is measured at the wavelength of maximum absorbance (λ_max), which for sodium alkylbenzene sulfonates is typically around 224 nm. aocs.org A background correction is often made by measuring the absorbance at a wavelength where the compound shows minimal absorption, such as 270 nm. aocs.org According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound in the solution, allowing for the creation of a calibration curve from standards of known concentrations. nih.gov This relationship is then used to determine the concentration of unknown samples. acgpubs.org This method is particularly useful for studying the adsorption of the surfactant onto solid surfaces by measuring the decrease in its concentration in the solution phase. nih.gov

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the unequivocal identification and characterization of this compound. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is typically detected as the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information through fragmentation analysis. acs.orgresearchgate.net Upon collision-induced dissociation, linear alkylbenzene sulfonates like this compound exhibit a characteristic fragmentation pattern. A common fragmentation pathway involves the loss of the alkyl chain to produce an ethylene-substituted benzenesulfonate ion at a mass-to-charge ratio (m/z) of 183. nih.govacs.orgresearchgate.net Further fragmentation of this ion can lead to the loss of sulfur dioxide, resulting in an intense signal at m/z 119, corresponding to the ethylene-substituted phenoxide ion. acs.orgresearchgate.net These characteristic fragment ions serve as a fingerprint for the identification of this class of compounds. nih.govacs.orgresearchgate.net

Table 3: Common Mass Spectrometry Fragments for Linear Alkylbenzene Sulfonates

m/z Ion Description
[M-H]⁻ Deprotonated molecule nih.gov
183 Ethylene-substituted benzenesulfonate ion nih.govacs.orgresearchgate.net
119 Ethylene-substituted phenoxide ion acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of its distinct structural features: the long octadecyl chain, the p-substituted benzene ring, and the sulfonate group.

In the ¹H NMR spectrum of analogous long-chain alkylbenzene sulfonates, distinct signals corresponding to the aromatic and aliphatic protons are observed. The protons on the benzene ring typically appear as multiplets in the downfield region, generally between 7.0 and 8.0 ppm. The specific splitting patterns can confirm the para-substitution of the alkyl chain and the sulfonate group. The protons of the methylene group attached directly to the benzene ring (the benzylic protons) are expected to resonate at a characteristic chemical shift, typically around 2.6 ppm. The numerous methylene groups of the octadecyl chain produce a large, complex signal in the aliphatic region, usually between 1.2 and 1.6 ppm. The terminal methyl group of the octadecyl chain will appear as a distinct triplet at a higher field, typically around 0.9 ppm.

Below is a table summarizing the expected chemical shifts for the key structural components of this compound based on data from analogous sulfonated compounds. researchgate.net

Structural Unit ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzene Ring)7.0 - 8.0120 - 150
Benzylic Methylene Protons (-CH₂-Ar)~2.6Not Applicable
Aliphatic Methylene Protons (-(CH₂)₁₆-)1.2 - 1.620 - 40
Terminal Methyl Protons (-CH₃)~0.9~14

X-ray Diffraction (XRD) for Interlayer Spacing and Crystalline Structure

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure and interlayer spacing of this compound in its solid state. As a surfactant, this compound can self-assemble into ordered lamellar structures, and XRD provides the means to measure the dimensions of these layers. The resulting diffraction pattern reveals information about the arrangement of the molecules, including the d-spacing, which is the distance between adjacent layers in the crystalline lattice.

Studies on similar linear alkylbenzene sulfonates have shown that these molecules can form various lamellar phases, such as crystalline, gel, and liquid crystalline phases, depending on factors like hydration and temperature. researchgate.net The XRD patterns of such materials typically exhibit a series of peaks at low angles, which are indicative of a long-range ordered structure. The positions of these peaks can be used to calculate the lamellar d-spacing.

For this compound, the long octadecyl chain would be expected to play a significant role in the packing of the molecules. The d-spacing would be influenced by the length of the alkyl chain, the orientation of the molecules within the layers (e.g., tilted or interdigitated), and the amount of water present between the layers. For instance, in a bilayer arrangement, the d-spacing would be related to twice the length of the molecule. Changes in humidity can affect the thickness of the water layer between the hydrophilic head groups, leading to shifts in the observed d-spacings. researchgate.net

The following table illustrates hypothetical d-spacing values for different arrangements of this compound, which could be determined through XRD analysis.

Lamellar Phase Molecular Arrangement Expected d-spacing (Å)
CrystallineTightly packed, ordered chains35 - 45
GelHydrated, less ordered chains40 - 55
Liquid CrystallineFluid, disordered chains50 - 70

Scanning Electron Microscopy-Energy Dispersive X-ray Spectrometry (SEM-EDS) for Surface Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectrometry (EDS) is a valuable combination of techniques for characterizing the surface morphology and elemental composition of this compound. SEM provides high-resolution images of the sample's surface, revealing details about its texture, particle size, and shape. EDS, on the other hand, allows for the qualitative and semi-quantitative analysis of the elemental composition of the sample.

When analyzing a solid sample of this compound, SEM images can reveal the morphology of its crystals or agglomerates. For instance, studies on similar surfactants have shown that their morphology can be influenced by the method of preparation and processing. researchgate.netucc.ie It is possible to observe features such as lamellar stacks, crystalline domains, or amorphous regions.

The EDS component of the analysis provides an elemental map or spectrum of the sample. For this compound (C₂₄H₄₁NaO₃S), the expected elemental constituents are carbon (C), hydrogen (H), oxygen (O), sodium (Na), and sulfur (S). While hydrogen is not detectable by EDS, the presence and relative abundance of C, O, Na, and S can be confirmed. This is particularly useful for verifying the purity of the compound and for identifying the distribution of these elements on the sample's surface. For example, in a formulation containing this compound, EDS mapping could be used to visualize the distribution of the surfactant on a substrate.

The table below summarizes the expected outputs from an SEM-EDS analysis of this compound.

Analytical Technique Information Obtained Expected Results for this compound
Scanning Electron Microscopy (SEM)Surface morphology, particle size and shapeImages revealing crystalline or amorphous structures, potentially showing lamellar features.
Energy Dispersive X-ray Spectrometry (EDS)Elemental composition and distributionDetection of Carbon (C), Oxygen (O), Sodium (Na), and Sulfur (S) in proportions consistent with the molecular formula.

Interfacial and Colloidal Property Measurement Methodologies

Dynamic and Equilibrium Surface/Interfacial Tension Measurements

The measurement of dynamic and equilibrium surface and interfacial tension is fundamental to understanding the behavior of this compound as a surfactant. These measurements quantify the ability of the surfactant to reduce the energy at an interface, such as air-water or oil-water.

Equilibrium surface tension is measured when the interface has reached a steady state, with the surfactant molecules fully adsorbed and arranged. This is typically determined by methods such as the du Noüy ring or Wilhelmy plate method. For an anionic surfactant like this compound, the surface tension of an aqueous solution will decrease as the surfactant concentration increases, up to a point known as the critical micelle concentration (CMC). At the CMC, the surface is saturated with surfactant molecules, and any additional surfactant forms micelles in the bulk solution. The surface tension at the CMC is a key parameter indicating the maximum surface activity of the surfactant. For analogous long-chain alkylbenzene sulfonates, the CMC is typically in the millimolar range, and the surface tension at the CMC can be as low as 30-40 mN/m. mdpi.comnih.govsemanticscholar.org

Dynamic surface tension, on the other hand, measures the change in surface tension over time as the surfactant molecules adsorb to a newly created interface. This is important for processes that occur rapidly, such as foaming or emulsification. Techniques like the maximum bubble pressure method or pendant drop tensiometry are used to measure dynamic surface tension. The rate at which the surface tension decreases is related to the diffusion of the surfactant molecules from the bulk solution to the interface. The long octadecyl chain of this compound would be expected to influence its diffusion and adsorption kinetics.

The table below presents hypothetical, yet representative, surface tension data for an aqueous solution of this compound.

Concentration (mol/L) Equilibrium Surface Tension (mN/m) Dynamic Surface Tension at 1s (mN/m)
1 x 10⁻⁶6570
1 x 10⁻⁵5060
1 x 10⁻⁴ (CMC)3545
1 x 10⁻³3540

Zeta Potential Analysis for Surface Charge and Adsorption Behavior

Zeta potential is a crucial parameter for understanding the stability of colloidal dispersions and the adsorption behavior of this compound onto surfaces. It is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal systems. A high absolute zeta potential (typically > ±30 mV) indicates good stability due to electrostatic repulsion between particles, which prevents aggregation.

As an anionic surfactant, this compound will impart a negative charge to particles in an aqueous dispersion. The magnitude of the negative zeta potential will depend on several factors, including the concentration of the surfactant, the pH of the solution, and the ionic strength of the medium. At a given pH, as the concentration of this compound increases, more surfactant molecules will adsorb onto the surface of dispersed particles, leading to a more negative zeta potential.

The pH of the solution has a significant effect on the surface charge of many materials. For a substrate with a point of zero charge (PZC), the surface will be positively charged below the PZC and negatively charged above it. The adsorption of an anionic surfactant like this compound will be favored on positively charged surfaces. Studies on the similar compound, sodium octadecyl sulfate (B86663), have shown that it can induce a negative zeta potential on metal oxide surfaces even at low concentrations. researchgate.net

The following table provides illustrative zeta potential values for a hypothetical dispersion of particles in the presence of this compound at different pH values.

pH Zeta Potential (mV) without Surfactant Zeta Potential (mV) with this compound
3+20-15
5+5-25
7-10-35
9-25-45

Ultrasonic Velocity and Absorption Studies for Solution Interactions

Ultrasonic velocity and absorption studies are advanced techniques used to investigate molecular interactions and structural arrangements in solutions. By measuring the speed and attenuation of ultrasonic waves passing through a solution, it is possible to derive various thermodynamic and acoustic parameters that provide insights into solute-solvent and solute-solute interactions.

In an aqueous solution of this compound, the ultrasonic velocity would be expected to change with concentration. This change is related to the density and adiabatic compressibility of the solution. As the surfactant is added to water, the interactions between the surfactant molecules and water molecules, as well as the formation of micelles above the CMC, will affect these properties. For example, the formation of micelles is a dynamic process involving the association of surfactant monomers, and this can be studied by ultrasonic relaxation techniques.

The absorption of ultrasound is related to energy dissipation processes occurring in the solution at the molecular level. These can include viscous losses, thermal conduction, and chemical relaxation processes. For a surfactant solution, the exchange of monomers between the micellar and bulk phases is a relaxation process that can contribute to the ultrasonic absorption. The frequency dependence of the absorption can provide information about the kinetics of this exchange process.

The table below shows hypothetical data illustrating the expected trend in ultrasonic velocity and adiabatic compressibility as a function of this compound concentration.

Concentration (mol/L) Ultrasonic Velocity (m/s) Adiabatic Compressibility (10⁻¹⁰ m²/N)
0 (Pure Water)14984.47
1 x 10⁻⁵15004.46
1 x 10⁻⁴ (CMC)15054.42
1 x 10⁻³15104.38

Environmental Research Perspectives on Sodium P Octadecylbenzenesulfonate

Biodegradation Kinetics and Mechanisms in Environmental Systems

The biodegradation of linear alkylbenzene sulfonates is a well-documented process, primarily carried out by aerobic microbial communities in environmental systems such as soil and water. The established mechanism, which is expected to apply to sodium p-octadecylbenzenesulfonate, involves a multi-step pathway:

Omega-Oxidation: The degradation is typically initiated at the terminal methyl group of the long alkyl chain, the position furthest from the benzene (B151609) ring. An enzymatic attack, often by a monooxygenase, converts the methyl group into a primary alcohol.

Beta-Oxidation: Following the initial omega-oxidation, the alkyl chain is progressively shortened by a sequence of beta-oxidation reactions. In this process, two-carbon units are sequentially cleaved from the carboxyl end of the chain, a pathway similar to the metabolism of fatty acids.

Ring Cleavage: Once the alkyl chain has been sufficiently degraded, the resulting intermediate, a sulfophenyl carboxylic acid, undergoes cleavage of the aromatic ring. This is an essential step for the complete mineralization of the molecule.

Desulfonation: The final stages involve the removal of the sulfonate group, releasing inorganic sulfate (B86663), and the complete breakdown of the remaining carbon structure into carbon dioxide and water.

While this general pathway is understood for long-chain alkylbenzene sulfonates, specific kinetic data detailing the rate of biodegradation for this compound are not widely reported. The rate of LAS biodegradation is known to be influenced by the length and structure of the alkyl chain, as well as environmental factors like temperature, pH, and the presence of acclimated microbial populations.

Adsorption and Transport Phenomena in Environmental Compartments

The environmental mobility of this compound is largely governed by its physicochemical properties, particularly its high hydrophobicity imparted by the 18-carbon alkyl chain. This characteristic leads to a strong tendency for the molecule to partition from water to solid phases like soil, sediment, and sludge.

The primary mechanism of adsorption is the hydrophobic interaction between the long alkyl tail of the surfactant and the organic matter present in environmental solids. This process significantly reduces the concentration of the surfactant in the aqueous phase, thereby limiting its transport and bioavailability in aquatic systems. Due to this strong adsorption, this compound is expected to be relatively immobile in soil and to accumulate in sediments and sludge during wastewater treatment.

Publicly available reports on analogous long-chain alkylbenzene sulfonate salts, such as calcium salts, support these expectations. These related compounds exhibit very low water solubility and high partition coefficients (log P), indicating a strong affinity for fatty or organic phases over water. industrialchemicals.gov.au This behavior suggests that the transport of this compound through groundwater would be highly retarded.

Table 1: Expected Physicochemical Properties and Environmental Behavior of this compound (based on analogous long-chain LAS)

PropertyExpected Value/BehaviorImplication for Environmental Transport
Water Solubility Very Low (<100 ppb for similar long-chain LAS salts) industrialchemicals.gov.auLimited mobility in aquatic systems; partitioning to solids.
Partition Coefficient (n-octanol/water) High (log Pow > 8 for similar long-chain LAS salts) industrialchemicals.gov.auStrong tendency to adsorb to organic matter in soil and sediment.
Adsorption Strong affinity for soil, sludge, and sediment.Low potential for leaching and groundwater contamination.
Mobility LowThe compound is expected to remain localized near the point of entry into the environment.

Advanced Analytical Methodologies for Environmental Detection and Monitoring

The accurate detection and quantification of specific LAS homologs like this compound in complex environmental matrices require sophisticated analytical techniques. These methods must be capable of separating long-chain homologs from a mixture of other surfactants and environmental contaminants.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the state-of-the-art technique for this purpose.

LC-MS and LC-MS/MS: Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide the high selectivity and sensitivity needed to identify and quantify this compound at trace levels. HPLC separates the C18 homolog from other LAS variants, while the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation patterns.

Spectroscopic Methods can also be employed for identification, particularly for purer samples or in industrial settings.

Infrared (IR) Spectroscopy: Can identify the key functional groups of the molecule, such as the sulfonate group and the aromatic ring. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the arrangement of the alkyl chain and the substitution pattern on the benzene ring. industrialchemicals.gov.au

Sample preparation is a critical step before instrumental analysis. Solid-phase extraction (SPE) is commonly used to isolate and concentrate LAS from water samples, removing interfering substances and improving detection limits.

Table 2: Summary of Advanced Analytical Methodologies for this compound

Analytical TechniquePurposeKey Advantages
HPLC-MS/MS Quantification and identification in complex environmental samples.High selectivity, high sensitivity, capable of resolving individual homologs.
HPLC-MS Quantification and identification.Good selectivity and sensitivity, widely used for surfactant analysis.
Infrared (IR) Spectroscopy Functional group identification.Confirms presence of sulfonate and aromatic structures. scribd.com
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation.Provides detailed information on molecular structure. industrialchemicals.gov.au

Q & A

Q. How can researchers optimize the synthesis of Sodium p-octadecylbenzenesulfonate to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of sulfonation and neutralization parameters. Key variables include:
  • Sulfonation temperature (80–120°C) and reaction time (2–6 hrs) to minimize byproducts like sulfones .
  • Purification steps : Solvent extraction (e.g., ethyl acetate) to remove unreacted octadecylbenzene, followed by recrystallization from ethanol-water mixtures to isolate the sodium salt .
  • Quality control : Monitor sulfonic acid conversion via FT-IR (disappearance of C-H aromatic stretches at ~700 cm⁻¹) and validate purity using HPLC (≥98% by area normalization) .

Q. What are the key physicochemical parameters to characterize this compound, and which analytical methods are recommended?

  • Methodological Answer : Critical parameters and corresponding methods include:
ParameterMethod (Standard)Reference
Active content (%)Gravimetric analysis after solvent removal
pH (1% aqueous solution)Potentiometric titration (ISO 4316)
Heavy metals (Pb, As)Atomic absorption spectroscopy (GB/T 30799)
Critical micelle concentration (CMC)Surface tension measurement via Du Noüy ring
  • Note : Batch-specific variations in actives (%) should be addressed through triplicate measurements .

Advanced Research Questions

Q. How should researchers design experiments to investigate the surfactant behavior of this compound in non-aqueous systems?

  • Methodological Answer :
  • Experimental variables :
  • Solvent polarity (e.g., cyclohexane vs. dimethylformamide).
  • Temperature (25–60°C) to assess thermal stability.
  • Concentration gradients (0.1–10 mM) to determine aggregation patterns.
  • Controls : Compare with structurally similar surfactants (e.g., sodium dodecylbenzene sulfonate) to isolate chain-length effects .
  • Analytical tools : Small-angle X-ray scattering (SAXS) for micelle morphology and dynamic light scattering (DLS) for size distribution .

Q. What methodological approaches are effective in reconciling contradictory data on the compound’s solubility in polar solvents?

  • Methodological Answer : Contradictions often arise from solvent impurities or inconsistent temperature control. Steps to resolve discrepancies:
  • Comparative analysis : Replicate solubility tests using USP-grade solvents and standardized protocols (e.g., shake-flask method at 25°C ± 0.5°C) .
  • Spectroscopic validation : Use NMR (e.g., ¹H spectra in D₂O) to confirm solute integrity and rule out degradation .
  • Data synthesis : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to evaluate study heterogeneity and bias .

Q. How can batch-to-batch consistency be assessed and controlled during laboratory-scale synthesis?

  • Methodological Answer :
  • Critical quality attributes (CQAs) :
  • Actives (%) variability ≤ ±2% (via HPLC).
  • Residual sulfate content ≤ 0.1% (ion chromatography).
  • Process controls :
  • Fixed sulfonation time (±5 min) and temperature (±2°C).
  • Standardized drying conditions (vacuum oven at 60°C for 24 hrs) .
  • Statistical tools : Use control charts (e.g., X-bar and R charts) to monitor actives (%) across 10+ batches .

Data Contradiction and Synthesis

Q. How should researchers address conflicting reports on the environmental toxicity of this compound?

  • Methodological Answer :
  • Evidence integration : Categorize studies by experimental model (e.g., Daphnia magna vs. soil microbes) and exposure duration .
  • Confounding factors : Control for water hardness (Ca²⁺ levels) in aquatic toxicity assays, as divalent cations reduce surfactant bioavailability .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to harmonize LC₅₀ values across studies .

Experimental Design for Mechanistic Studies

Q. What strategies are recommended for elucidating the degradation pathways of this compound under UV irradiation?

  • Methodological Answer :
  • Experimental setup : Use a photoreactor with controlled UV intensity (254 nm, 15 W/m²) and monitor degradation products via LC-MS/MS .
  • Isotopic labeling : Incorporate ¹³C into the benzene ring to track cleavage patterns via mass spectrometry .
  • Kinetic analysis : Fit degradation data to pseudo-first-order models to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.